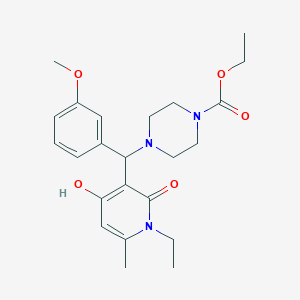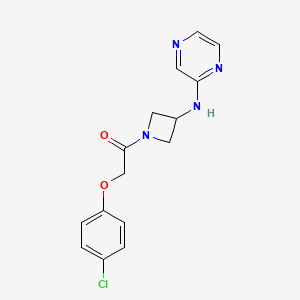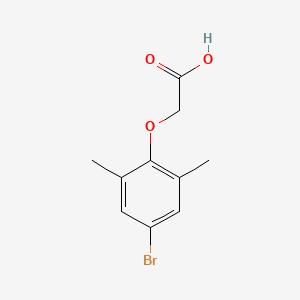![molecular formula C17H23NO2 B2873419 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide CAS No. 2097883-45-7](/img/structure/B2873419.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE (20-hydroxyeicosatetraenoic acid) is a metabolite of arachidonic acid that plays a role in regulating blood pressure, renal function, and vascular tone. HET0016 has been studied extensively for its potential therapeutic applications in cardiovascular and renal diseases.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Synthetic methodologies play a crucial role in developing compounds with potential applications in medicinal chemistry and materials science. The research by Dischino et al. (1999) illustrates the synthesis of a photoaffinity analog of an influenza fusion inhibitor, showcasing advanced synthetic techniques for creating highly specific and functional compounds for biological research (Dischino et al., 1999).
Biological Activities
Compounds similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide have been evaluated for their biological activities, including antimicrobial properties. Khalaf et al. (2004) reported on distamycin analogues with enhanced lipophilicity showing significant antimicrobial activity against key organisms like MRSA and Candida albicans, highlighting the therapeutic potential of such compounds (Khalaf et al., 2004).
Chemical Stability and Enzymatic Hydrolysis
Understanding the chemical stability and enzymatic hydrolysis of benzamide derivatives is essential for their potential application as prodrugs. The study by Kahns and Bundgaard (1991) on various N-acyl and N-alkoxycarbonyl derivatives of benzamide assessed their suitability as prodrugs, providing insights into their stability and enzymatic cleavage, which is vital for drug development (Kahns & Bundgaard, 1991).
Mecanismo De Acción
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide is the Influenza A virus H1N1 . This virus is a significant public health concern and remains a target for inhibition with small molecules .
Mode of Action
The compound interacts with its target through a process involving fleeting nitrosocarbonyl intermediates . These intermediates are involved in a short-cut synthesis of carbocyclic nucleoside analogues . Polyaromatic groups in the compound may establish π - π stacking interactions with themselves as well as DNA intercalators . These mechanisms are in action in different cases depending upon the biological targets .
Biochemical Pathways
The compound’s antiviral activity suggests it may interfere with the viral replication process of influenza a virus h1n1 .
Result of Action
The compound has shown promising antiviral activities against the Influenza A virus H1N1 . This suggests that it may inhibit viral replication, thereby preventing the spread of the virus within the host organism .
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12-9-13(2)15(14(3)10-12)16(19)18-11-17(20)7-5-4-6-8-17/h5,7,9-10,20H,4,6,8,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURQNYIXLREJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCCC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)


![2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2873344.png)
![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2873345.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873347.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)
![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)